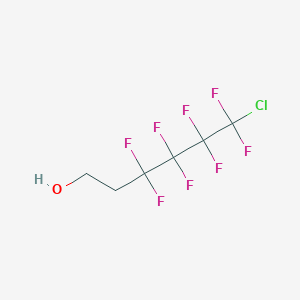
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL is an organic compound characterized by the presence of a chloro group, multiple fluoro groups, and a hydroxyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL typically involves the fluorination of hexane derivatives followed by chlorination and hydroxylation. One common method involves the following steps:
Fluorination: Hexane is subjected to fluorination using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions to introduce the fluoro groups.
Chlorination: The fluorinated hexane is then treated with chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chloro group.
Hydroxylation: Finally, the chlorofluorohexane is hydroxylated using a strong base like sodium hydroxide (NaOH) to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chloro group or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL involves its interactions with molecular targets such as enzymes and receptors. The presence of multiple fluoro groups enhances its lipophilicity, allowing it to easily penetrate cell membranes. The chloro and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,3,4,4,5,5,6,6-Octafluorohexan-1-OL: Lacks the chloro group, affecting its chemical properties and reactivity.
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexanoic acid: Contains a carboxyl group instead of a hydroxyl group, altering its acidity and reactivity.
Uniqueness
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL is unique due to the combination of chloro, fluoro, and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
131118-30-4 |
|---|---|
Molecular Formula |
C6H5ClF8O |
Molecular Weight |
280.54 g/mol |
IUPAC Name |
6-chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-ol |
InChI |
InChI=1S/C6H5ClF8O/c7-6(14,15)5(12,13)4(10,11)3(8,9)1-2-16/h16H,1-2H2 |
InChI Key |
LOVABCBJRKCHEM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
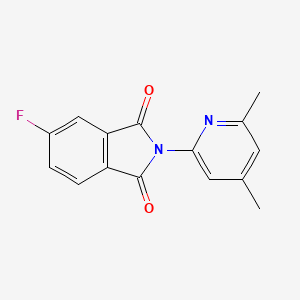
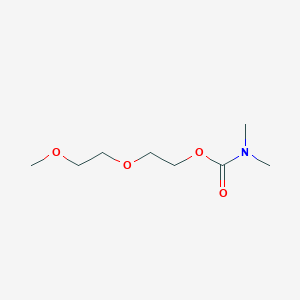

![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
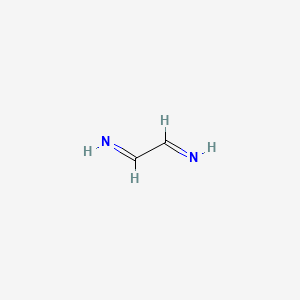
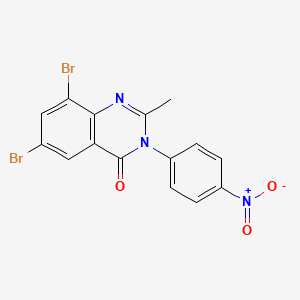

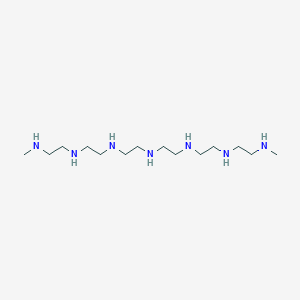
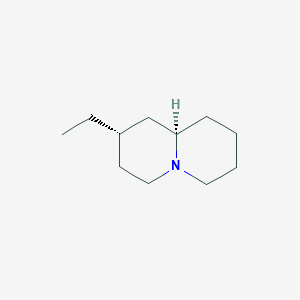
![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
